molecular formula C12H11NO B12936014 1-(3-Methylisoquinolin-8-yl)ethanone

1-(3-Methylisoquinolin-8-yl)ethanone

Cat. No.: B12936014
M. Wt: 185.22 g/mol
InChI Key: SRWJJSDYLVESRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylisoquinolin-8-yl)ethanone is a bicyclic aromatic compound featuring an isoquinoline backbone substituted with a methyl group at position 3 and an ethanone (acetyl) group at position 8. Key structural attributes include:

  • Isoquinoline core: A heterocyclic aromatic system with a nitrogen atom at position 2.
  • Substituents: A methyl group (electron-donating) at position 3 and an acetyl group (electron-withdrawing) at position 8.
  • Molecular formula: Estimated as C₁₂H₁₁NO (based on structural analysis).

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

1-(3-methylisoquinolin-8-yl)ethanone

InChI

InChI=1S/C12H11NO/c1-8-6-10-4-3-5-11(9(2)14)12(10)7-13-8/h3-7H,1-2H3

InChI Key

SRWJJSDYLVESRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)C(=CC=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylisoquinolin-8-yl)ethanone can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to form isoquinoline derivatives .

Industrial Production Methods

Industrial production of isoquinoline derivatives, including this compound, often involves the use of metal catalysts to enhance reaction rates and selectivity. For example, the use of silver nanoparticles has been reported to promote regioselective O-alkylation of aromatic amides . Additionally, oxidative coupling reactions using reagents such as N-bromosuccinimide (NBS) and bases can be employed to synthesize isoquinoline derivatives .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylisoquinolin-8-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation reactions using reagents like NBS or bromine (Br2) can introduce halogen atoms into the isoquinoline ring.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Comparison with Similar Compounds

The following analysis compares 1-(3-Methylisoquinolin-8-yl)ethanone with structurally related compounds from the provided evidence, focusing on molecular features, synthesis, and biological activity.

Structural and Functional Group Comparisons

Table 1: Molecular Properties of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
This compound C₁₂H₁₁NO ~185.22* 3-methyl, 8-ethanone Bicyclic isoquinoline
Phenyl(1,5,6,7-tetrahydro-8-quinolinyl)methanone C₂₂H₁₉NO 313.39 Tetrahydroquinoline, phenyl groups Partially saturated quinoline core
1-(4-(Quinolin-8-ylamino)phenyl)ethanone C₁₇H₁₅N₂O 269.32 Quinolin-8-ylamino, ethanone Amino-linked phenyl-ethanone system
8-Benzyl-5-phenyl-3-oxa-4,8-diazatricyclo[5.2.1.0²,⁶]dec-4-ene C₁₉H₁₈N₂O 302.37 Tricyclic core, benzyl group Complex polycyclic architecture

*Estimated based on structural analysis.

Key Observations:

Ring System: The target compound’s bicyclic isoquinoline core contrasts with the tetrahydroquinoline in , which introduces partial saturation and likely enhances conformational flexibility.

Substituent Effects: The 3-methyl group in the target compound may enhance lipophilicity compared to the amino-linked phenyl group in , which could improve solubility via hydrogen bonding. The 8-ethanone group is shared with , but its position on an isoquinoline (vs. a quinoline-amino-phenyl system) may alter electronic properties and reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.